

physical and chemical properties of 2-Chloro-5-methylpyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

Cat. No.: B1361109

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An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **2-Chloro-5-methylpyrimidine** (CAS No: 22536-61-4). It is a pivotal heterocyclic building block utilized extensively in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. This document consolidates essential data, experimental protocols, and key applications to support ongoing research and development efforts.

Core Properties and Data

2-Chloro-5-methylpyrimidine is a solid at room temperature, appearing as a white to light yellow crystalline powder. Its structural and physical properties are summarized below.

Compound Identification

Identifier	Value
IUPAC Name	2-chloro-5-methylpyrimidine
CAS Number	22536-61-4
Molecular Formula	C ₅ H ₅ ClN ₂
SMILES	CC1=CN=C(N=C1)Cl
InChIKey	APRMCBSTMFKLEI-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical data for **2-Chloro-5-methylpyrimidine**. It is important to note that while the melting point is well-documented, the boiling point and density are primarily available as predicted values.

Property	Value	Source(s)
Molecular Weight	128.56 g/mol	[1] [2]
Physical State	Solid, white to light yellow powder/crystal	
Melting Point	89-92 °C	[1]
Boiling Point	239.2 ± 9.0 °C (Predicted)	[1]
Density	1.234 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-1.03 ± 0.22 (Predicted)	[1]
Water Solubility	Slightly soluble	[3]
Organic Solvent Solubility	Soluble in Chloroform, Diethyl ether, Ethyl acetate, THF, Benzene, Dichloromethane	[1] [3]

Spectral Data

Spectrum Type	Details
^1H NMR (400 MHz, DMSO-d ₆)	δ 8.63 (d, $J=0.9$ Hz, 2H), 2.27 (t, $J=0.8$ Hz, 3H)
^1H NMR (400 MHz, CDCl ₃)	δ 8.40 (s, 2H), 2.25 (s, 3H)
LCMS	m/z 129.3 (M+1)

Chemical Reactivity and Applications

2-Chloro-5-methylpyrimidine is a versatile intermediate primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This site is susceptible to nucleophilic substitution, making it a key component for building more complex molecules.

Role in Pharmaceutical Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry. **2-Chloro-5-methylpyrimidine** serves as a crucial starting material for the synthesis of various therapeutic agents, particularly kinase inhibitors used in oncology.^[1]

- EGFR Inhibitors: Many epidermal growth factor receptor (EGFR) inhibitors, used in targeted cancer therapy, are based on a pyrimidine core. The 2-chloro group allows for the coupling of aniline derivatives to form the 2-aminopyrimidine structure essential for binding to the ATP pocket of the EGFR kinase domain.
- Dasatinib Synthesis: While not a direct precursor in all reported routes, related chloropyrimidine structures are fundamental to the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

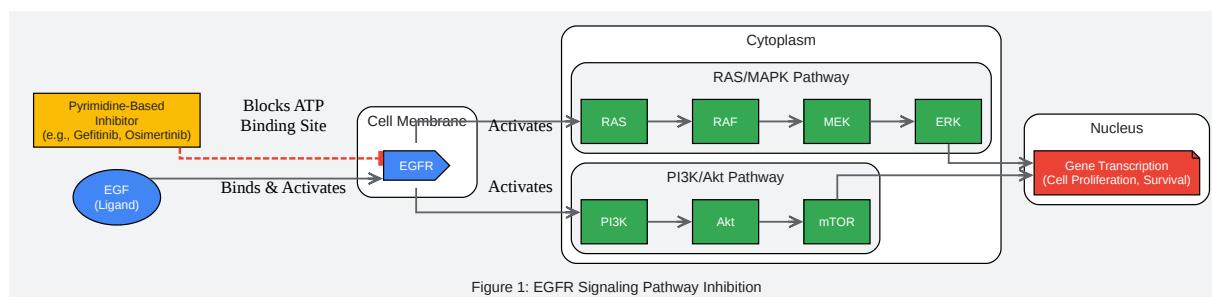
Role in Agrochemical Synthesis

This compound is also a valuable intermediate in the development of modern agrochemicals. Its derivatives are used to create effective herbicides and fungicides, contributing to crop protection solutions.

Biological Activity and Signaling Pathways

While **2-Chloro-5-methylpyrimidine** itself is not a biologically active end-product, the pyrimidine core it provides is integral to the function of numerous drugs that target critical cellular signaling pathways. Its most prominent role is as a scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Overexpression or mutation of EGFR is a key driver in many cancers. Pyrimidine-based inhibitors function by competing with ATP for the binding site in the EGFR's intracellular tyrosine kinase domain. This inhibition blocks the receptor's autophosphorylation and subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.



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Figure 1: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Experimental Protocols

The most common synthetic route to **2-Chloro-5-methylpyrimidine** involves the selective de-chlorination of 2,4-dichloro-5-methylpyrimidine using zinc powder as a reducing agent. Several variations of this protocol exist, differing primarily in the solvent system used.

Synthesis via De-chlorination in Water (Method 1)

This protocol is a straightforward and environmentally conscious method utilizing water as the solvent.

Materials:

- 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)
- Activated Zinc Powder (59.8 g, 920 mmol)
- Deionized Water (500 mL)
- Chloroform (CHCl_3)
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4)

Procedure:

- A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g) and activated zinc powder (59.8 g) in water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- The mixture is heated to reflux and maintained for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the starting material is consumed, the reaction mixture is cooled to room temperature.
- The cooled mixture is filtered through a pad of Celite to remove zinc solids. The filter cake is rinsed with chloroform (500 mL).
- The filtrate is transferred to a separatory funnel, and the organic phase is separated.
- The organic phase is washed with brine (300 mL), dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure to yield the product.
- Expected Yield: 30.6 g (78%) of **2-Chloro-5-methylpyrimidine** as a beige powder.[\[1\]](#)

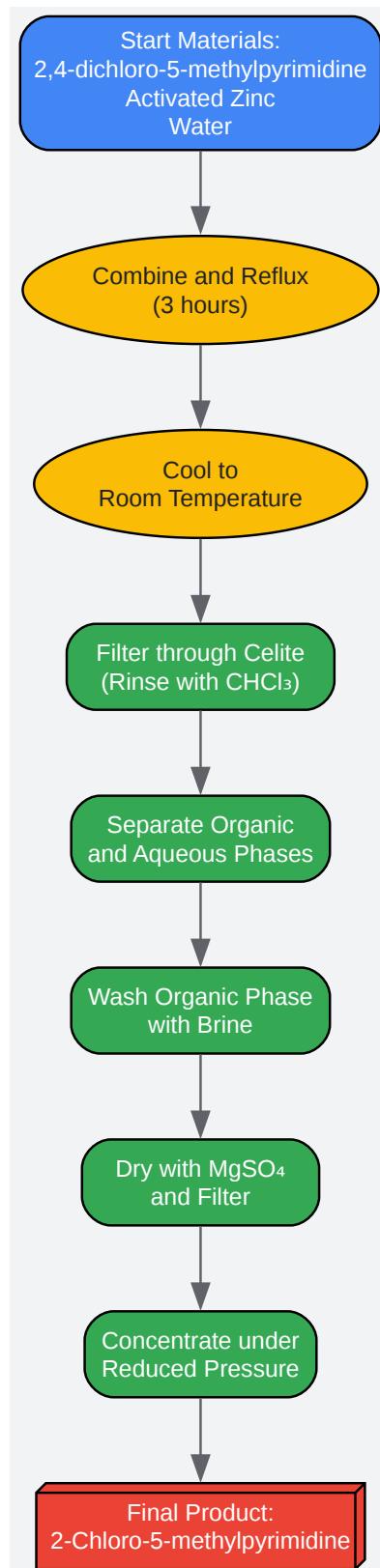
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Figure 2: General Workflow for the Synthesis of **2-Chloro-5-methylpyrimidine**.

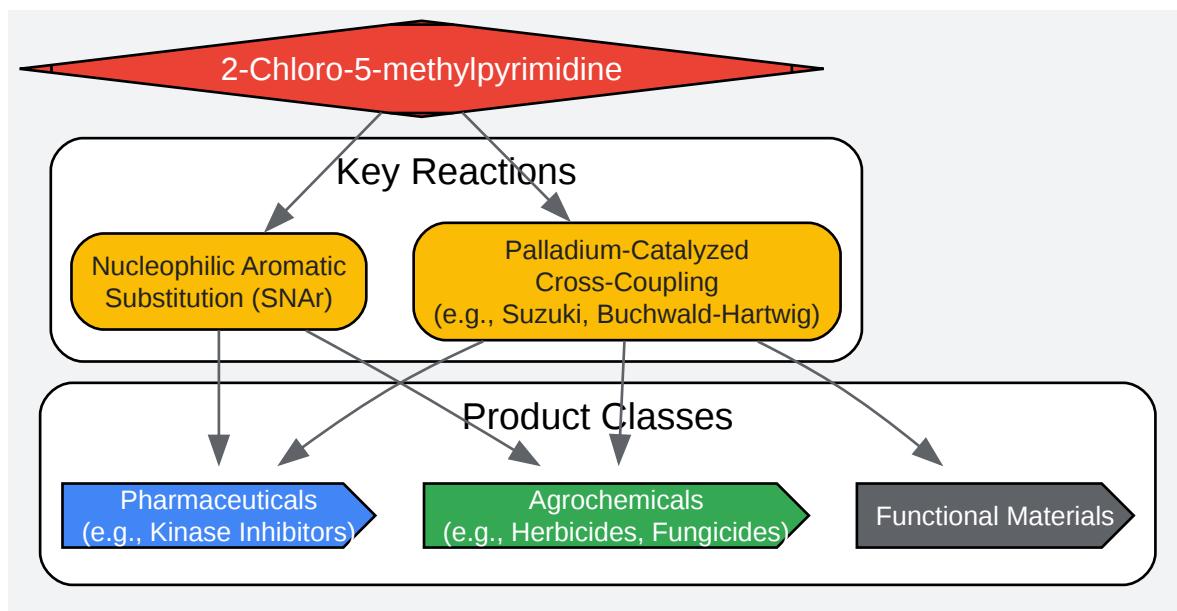
Purification

For analyses requiring higher purity, the crude product can be further purified.

- Recrystallization: The crude solid can be recrystallized from petroleum ether.[1]
- Column Chromatography: Purification can be achieved using silica gel column chromatography with a hexane:ethyl acetate (e.g., 1:1) eluent system.[1][3]

Logical Relationships: A Key Chemical Intermediate

2-Chloro-5-methylpyrimidine's primary value lies in its role as a versatile building block. The diagram below illustrates its central position in the synthetic pathways leading to diverse, high-value chemical entities.



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Figure 3: Role as a Central Intermediate in Chemical Synthesis.

Safety and Handling

2-Chloro-5-methylpyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)
- Signal Word: Warning.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a suitable respirator if dust is generated.
- Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

This guide is intended for informational purposes for qualified research professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

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